Phenylquecksilberacetat

Übersicht

Beschreibung

Phenylmercuric acetate is an organomercury compound used as a preservative, disinfectant, and antitranspirant . It forms colorless, lustrous crystals, and is soluble in ethanol, benzene, acetic acid, and sparingly in water . It has been used as a preservative in eyedrops and paint, disinfectant, former fungicide in agriculture, and a potential fungicide in leather processing .

Synthesis Analysis

Phenylmercuric acetate can react with a palladium salt such as palladium acetate to form an arylpalladium salt in situ, which then reacts with primary or secondary allylic alcohols to produce 3-aryl aldehydes . It can also be used in the multi-step synthesis of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl thiol via Floyd’s pathway .Molecular Structure Analysis

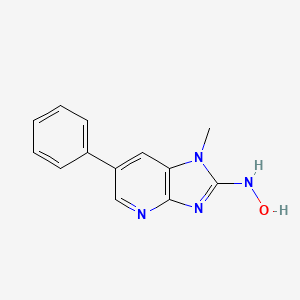

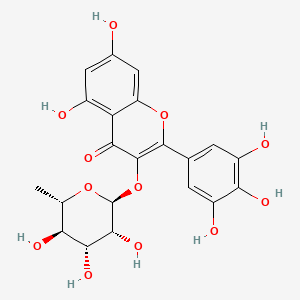

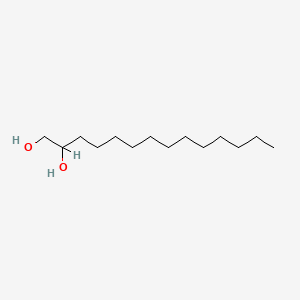

The molecular formula of Phenylmercuric acetate is C8H8HgO2 . Its molecular weight is 336.74 . The percent composition is C 28.53%, H 2.39%, Hg 59.57%, O 9.50% .Chemical Reactions Analysis

Phenylmercuric acetate is an organomercurial compound used as a fungicide and slimicide .Physical And Chemical Properties Analysis

Phenylmercuric acetate forms colorless, lustrous crystals . It is soluble in ethanol, benzene, acetic acid, and sparingly in water . Its melting point is 148 to 151 °C . The density is 2.4 g/cm^3 . It is slightly soluble in water, soluble in acetone and in alcohol .Wissenschaftliche Forschungsanwendungen

Organische Synthese

Phenylquecksilberacetat (PMA) kann in der organischen Synthese verwendet werden, insbesondere bei Reaktionen mit Palladiumsalzen. Es reagiert mit Palladium(II)-acetat, um in situ ein Arylpalladiumsalz zu bilden, das dann mit primären oder sekundären Allylalkoholen zu 3-Aryl-aldehyden reagiert. Dieser Prozess ist wertvoll bei der mehrstufigen Synthese komplexer organischer Moleküle wie 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl-thiol über den Floyd-Weg .

Antifungal Anwendungen

PMA zeigt eine antifungale Wirkung gegen eine breite Palette von okulären pathogenen Pilzen, wobei die größte Aktivität gegen Fusarium spp. festgestellt wurde. Es wurde als potenzielle Behandlung für Keratomykose, eine Infektion der Hornhaut, untersucht .

3. Konservierungsmittel in Augentropfen und Farbe Aufgrund seiner antifungalen Eigenschaften wurde PMA als Konservierungsmittel in Augentropfen und Farbe verwendet. Es trägt dazu bei, das Wachstum von Pilzen zu verhindern, die diese Produkte verderben können .

Desinfektionsmittel und Fungizid

Historisch wurde PMA als Desinfektionsmittel und als Fungizid in der Landwirtschaft eingesetzt. Seine Wirksamkeit gegen Pilze machte es zu einem wertvollen Mittel zum Schutz von Nutzpflanzen .

Lederverarbeitung

In der Lederindustrie wurde PMA als potenzielles Fungizid für die Lederverarbeitung untersucht, um Pilzwachstum zu verhindern, das Ledermaterialien beschädigen kann .

Umweltstudien

PMA wurde auf seine Umweltauswirkungen untersucht, insbesondere auf seine Bioabbauraten und toxischen Wirkungen, wenn es in Wasser und Sedimenten vorkommt. Diese Forschung ist entscheidend, um zu verstehen, wie die Auswirkungen auf die Grundwasserqualität gemindert werden können .

Photosyntheseforschung

In der wissenschaftlichen Forschung wird PMA als selektiver Inhibitor der photosynthetischen Aktivitäten in isolierten Chloroplasten aus Pflanzen wie Spinat (Spinacia oleracea) verwendet. Es hilft Forschern, die Mechanismen der Photophosphorylierung und die Rolle von Ferredoxin bei der Photosynthese zu untersuchen .

Wirkmechanismus

Target of Action

Phenylmercuric acetate (PMA) is an organomercury compound that has been used as a preservative, disinfectant, and antitranspirant . It exhibits anti-fungal activity against a broad range of ocular pathogenic fungi, with the greatest activity against Fusarium spp . The primary targets of PMA are these fungi, and it has been investigated as a potential treatment for keratomycosis .

Mode of Action

It is known that pma can react with a palladium salt such as palladium acetate to form an arylpalladium salt in situ, which then reacts with primary or secondary allylic alcohols to produce 3-aryl aldehydes . This suggests that PMA may interact with its targets through a similar mechanism, disrupting their normal biochemical processes.

Biochemical Pathways

It is known that pma forms a water-specific channel that provides the plasma membranes of renal collecting ducts with high permeability to water, thereby permitting water to move in the direction of an osmotic gradient . This could potentially disrupt the osmotic balance

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Phenylmercuric acetate plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It primarily interacts with thiol groups in proteins, leading to the formation of stable mercaptides . This interaction can inhibit the activity of enzymes that rely on thiol groups for their function. For example, phenylmercuric acetate can inhibit enzymes such as glutathione reductase and thioredoxin reductase, which are crucial for maintaining cellular redox balance . Additionally, phenylmercuric acetate can bind to sulfhydryl groups in proteins, altering their structure and function .

Cellular Effects

Phenylmercuric acetate exerts various effects on different cell types and cellular processes. It can disrupt cell signaling pathways by modifying the activity of key signaling proteins . For instance, phenylmercuric acetate has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . It can also interfere with cellular metabolism by inhibiting enzymes involved in energy production and detoxification processes . In bacterial cells, phenylmercuric acetate exposure leads to differential gene expression, affecting energy production and stress response pathways .

Molecular Mechanism

The molecular mechanism of phenylmercuric acetate involves high-affinity binding to thiol or sulfhydryl groups in proteins . This binding can lead to oxidative stress, lipid peroxidation, and mitochondrial dysfunction . Phenylmercuric acetate can also promote changes in heme metabolism and induce the production of reactive oxygen species . These molecular interactions result in the inhibition of enzyme activity and alterations in gene expression, contributing to its toxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phenylmercuric acetate can change over time. The compound is relatively stable but can degrade under certain conditions . Studies have shown that phenylmercuric acetate can be biodegraded by microorganisms, such as Pseudomonas fluorescens, which can utilize the compound as a carbon source . Over time, the degradation of phenylmercuric acetate can lead to a reduction in its toxic effects on cellular function .

Dosage Effects in Animal Models

The effects of phenylmercuric acetate vary with different dosages in animal models. At low doses, phenylmercuric acetate can cause mild toxic effects, such as changes in enzyme activity and gene expression . At high doses, it can lead to severe toxicity, including neurotoxicity, hepatotoxicity, and nephrotoxicity . Long-term exposure to phenylmercuric acetate in animal models has been associated with dose-dependent increases in leukocyte counts and adrenal weight, along with decreases in hemoglobin, erythrocytes, and body weight .

Metabolic Pathways

Phenylmercuric acetate is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. It can be metabolized by soil and aquatic microorganisms, leading to the formation of diphenylmercury as a major metabolic product . The compound can also affect metabolic flux and metabolite levels by inhibiting key enzymes involved in cellular metabolism .

Transport and Distribution

Phenylmercuric acetate is transported and distributed within cells and tissues through interactions with transporters and binding proteins . It can accumulate in specific tissues, such as the liver and kidneys, where it exerts its toxic effects . The compound’s distribution is influenced by its ability to bind to cellular proteins and its solubility in various solvents .

Subcellular Localization

The subcellular localization of phenylmercuric acetate is influenced by its interactions with targeting signals and post-translational modifications . The compound can localize to specific compartments or organelles, such as mitochondria, where it can induce oxidative stress and disrupt cellular function . The localization of phenylmercuric acetate within cells is critical for understanding its mechanism of action and toxic effects .

Eigenschaften

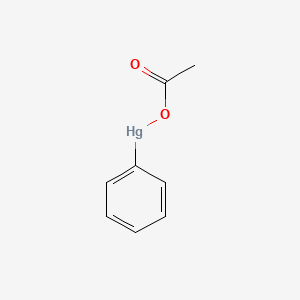

| { "Design of the Synthesis Pathway": "Phenylmercuric acetate can be synthesized through the reaction between phenylmercuric chloride and sodium acetate in acetic acid solvent.", "Starting Materials": [ "Phenylmercuric chloride", "Sodium acetate", "Acetic acid" ], "Reaction": [ "Dissolve 10.2 g of phenylmercuric chloride in 100 mL of acetic acid", "Add 7.4 g of sodium acetate to the solution", "Heat the mixture to 80-85°C and stir for 2-3 hours", "Cool the mixture to room temperature and filter off the precipitated phenylmercuric acetate", "Wash the precipitate with cold acetic acid and dry in a vacuum desiccator" ] } | |

| That the syndromes of chronic intoxication induced by inorganic mercury & by many organic mercurials are very similar is probably explained by the rapid metabolic breakdown of these mercurials to the mercuric ion. For example, studies on the fate & excretion of phenylmercuric acetate in rats, dogs & chicks indicate that phenyl mercury is absorbed intact from many portals, transported largely in red blood cells, metabolized in the liver & perhaps elsewhere to release inorganic mercury, which in the rat is excreted mostly in the feces. Within 2 to 4 days, essentially all of the phenyl mercury was broken down. Hydroxylation of the phenyl ring was thought to precede rupture of the carbon-to-mercury bond; hydroxyphenyl mercury compounds decompose spontaneously in the presence of acid & cysteine or BAL. Methoxyethyl mercury salts & at least some of the mercurial diuretics may be even more labile. In rats sc injected methoxyethyl mercury chloride decomposed (either spontaneously or enzymatically) with a half-time of about 1 day to release inorganic mercury that largely migrated to the kidneys & was eventually excreted. | |

CAS-Nummer |

62-38-4 |

Molekularformel |

C8H8HgO2 |

Molekulargewicht |

336.74 g/mol |

IUPAC-Name |

phenylmercury(1+);acetate |

InChI |

InChI=1S/C6H5.C2H4O2.Hg/c1-2-4-6-5-3-1;1-2(3)4;/h1-5H;1H3,(H,3,4);/q;;+1/p-1 |

InChI-Schlüssel |

XEBWQGVWTUSTLN-UHFFFAOYSA-M |

Isomerische SMILES |

CCCCCCCCCCCCCC(=O)O[C@@H]1C([C@]2([C@@H](C=C(C[C@]3(C2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)C)O)C |

SMILES |

CC(=O)O[Hg]C1=CC=CC=C1 |

Kanonische SMILES |

CC(=O)[O-].C1=CC=C(C=C1)[Hg+] |

Aussehen |

Solid powder |

Color/Form |

WHITE TO CREAMY WHITE CRYSTALLINE POWDER OR SMALL WHITE PRISMS OR LEAFLETS |

Dichte |

0.24 (est) (USCG, 1999) - Less dense than water; will float Relative density of the vapour/air-mixture at 20 °C (air = 1): 1 |

Flammpunkt |

140 °F (USCG, 1999) 100 °F ABOVE 100 °F (OPEN CUP) 37.8 °C c.c. |

melting_point |

300 °F (NTP, 1992) 149 °C |

| 62-38-4 | |

Physikalische Beschreibung |

Small lustrous prisms. Toxic by ingestion, inhalation and skin absorption. May severely irritate skin and eyes. Used as an herbicide and fungicide. as such, is mixed with organic solvent for the purpose of application. White or white-yellow crystals (hygroscopic); [ICSC] ODOURLESS HYGROSCOPIC WHITE OR WHITE-YELLOW CRYSTALLINE POWDER. |

Piktogramme |

Corrosive; Acute Toxic; Health Hazard; Environmental Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

Stable for at least 2 years under normal storage conditions in unopened containers. SLIGHTLY VOLATILE AT ROOM TEMP Stable under normal laboratory storage conditions. ... Store in a refrigerator or in a cool, dry place. RADIOCHEMICAL TRACER METHOD WAS USED TO SHOW THAT PHENYLMERCURIC ACETATE, A PRESERVATIVE IN EYE DROP FORMULATIONS CONTAINING LACHESINE CHLORIDE, SODIUM CHLORIDE, ATROPINE SULFATE OR CHLORAMPHENICOL, CONCN DECR 40 TO 90% AFTER 100 DAYS STORAGE AT AMBIENT TEMP IN POLYETHYLENE CONTAINERS. PRESENCE OF PHOSPHATE BUFFERS IN SOLN INHIBITED LOSS OF MERCURY. THE SUITABILITY OF BRITISH PHARMACEUTICAL CODEX FORMULATION FOR LACHESINE CHLORIDE WAS QUESTIONABLE. The mercury-carbon bond of organomercury cmpd is remarkably stable. |

Löslichkeit |

Slightly soluble (NTP, 1992) Very soluble in 2-(2-ethoxyethoxy)ethanol. 1 G SOL IN 180 ML WATER, 225 ML ALCOHOL, 6.8 ML CHLOROFORM, 200 ML ETHER Soluble in acetic acid In acetone 48, 95% ethanol 17, benzene 15 (all in g/l, 15 degree C) In water, 4,370 mg/l @ room temperature. Solubility in water, g/100ml at 20 °C: 0.44 (very poor) |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

12 Myristoyl 13 acetylphorbol 12 O Tetradecanoyl Phorbol 13 Acetate 12-Myristoyl-13-acetylphorbol 12-O-Tetradecanoyl Phorbol 13-Acetate 13-Acetate, 12-O-Tetradecanoyl Phorbol Acetate, Phorbol Myristate Acetate, Tetradecanoylphorbol Myristate Acetate, Phorbol Phorbol 13-Acetate, 12-O-Tetradecanoyl Phorbol Myristate Acetate Tetradecanoylphorbol Acetate Tetradecanoylphorbol Acetate, 4a alpha Isomer Tetradecanoylphorbol Acetate, 4a alpha-Isome |

Dampfdichte |

Relative vapor density (air = 1): 11.6 |

Dampfdruck |

9 mmHg at 95 °F (NTP, 1992) 0.000006 [mmHg] /Vapor pressure is/ 1.2 mPa at 35 °C 6.0X10-6 mm Hg @ 20 °C Vapor pressure, Pa at 25 °C: 0.016 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(Dimethylamino)propylamino]-1,4-dihydroxyanthracene-9,10-dione](/img/structure/B1677588.png)

![[(1R,3S,7R,9S,12R,14R,15S,16S,17R,20Z,23E,28S)-28-hydroxy-10,16-dimethyl-4,19-dioxospiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,23-triene-15,2'-oxirane]-9-yl] acetate](/img/structure/B1677599.png)